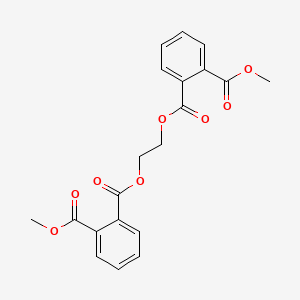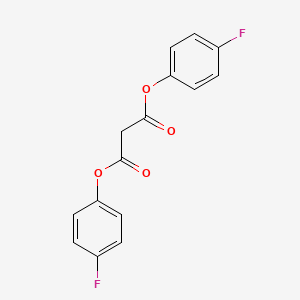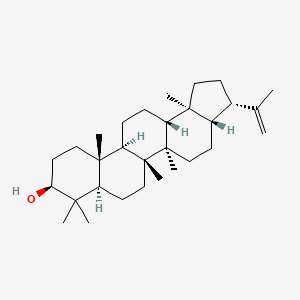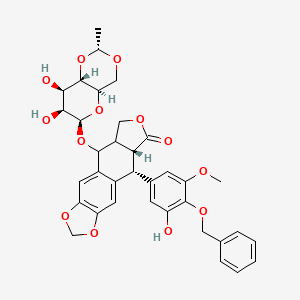
4'-O-Benzyl 3'-O-Desmethyl Etoposide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-O-Benzyl 3’-O-Desmethyl Etoposide is an analogue of Etoposide, a well-known anti-neoplastic agent. This compound is characterized by the presence of a benzyl group at the 4’-O position and the absence of a methyl group at the 3’-O position. It has a molecular formula of C35H36O13 and a molecular weight of 664.65.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl 3’-O-Desmethyl Etoposide typically involves the selective protection and deprotection of hydroxyl groups, followed by benzylation and demethylation reactionsThe final step involves the selective demethylation of the 3’-O position using reagents like boron tribromide .
Industrial Production Methods
Industrial production of 4’-O-Benzyl 3’-O-Desmethyl Etoposide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
4’-O-Benzyl 3’-O-Desmethyl Etoposide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-O-Benzyl 3’-O-Desmethyl Etoposide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 4’-O-Benzyl 3’-O-Desmethyl Etoposide involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, the compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex and various signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3’-O-Desmethyl Etoposide: Lacks the benzyl group at the 4’-O position.
Etoposide: The parent compound with both the 3’-O methyl and 4’-O hydroxyl groups intact.
Uniqueness
4’-O-Benzyl 3’-O-Desmethyl Etoposide is unique due to its structural modifications, which enhance its binding affinity to topoisomerase II and improve its anti-cancer activity compared to its analogues. The presence of the benzyl group at the 4’-O position and the absence of the methyl group at the 3’-O position contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C35H36O13 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O13/c1-16-41-14-26-33(46-16)29(37)30(38)35(47-26)48-31-20-11-24-23(44-15-45-24)10-19(20)27(28-21(31)13-43-34(28)39)18-8-22(36)32(25(9-18)40-2)42-12-17-6-4-3-5-7-17/h3-11,16,21,26-31,33,35-38H,12-15H2,1-2H3/t16-,21?,26-,27-,28+,29-,30+,31?,33-,35+/m1/s1 |
InChI Key |
KTPCYDBGTBQYEC-DKKOIWNPSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)OC3C4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


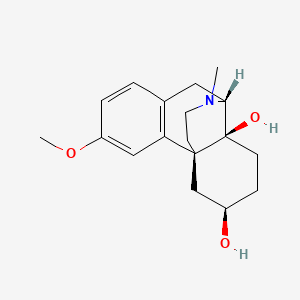
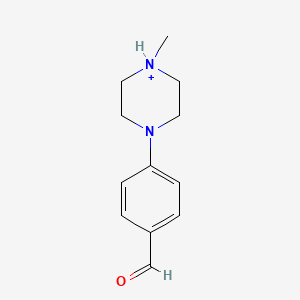
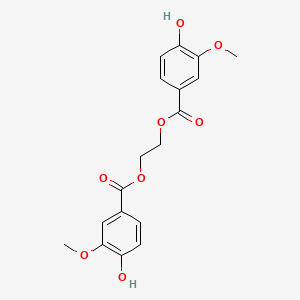
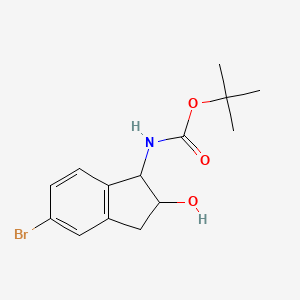
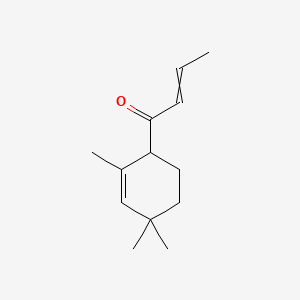


![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
